molecular formula C13H29N2OP B14361645 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane CAS No. 92933-29-4

1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane

Cat. No.: B14361645
CAS No.: 92933-29-4
M. Wt: 260.36 g/mol
InChI Key: BDVLUERCGKETBI-UHFFFAOYSA-N
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Description

1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with nitrogen-containing compounds under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the diazaphosphinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: The ethoxy and butan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphinanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(butan-2-yl)-2-isothiocyanato-5-(phenylmethyl)benzene
  • 1,3-Di(butan-2-yl)benzene
  • 1,3-Di(butan-2-yl)urea

Comparison

Compared to these similar compounds, 1,3-Di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane stands out due to its unique diazaphosphinane ring structure and the presence of both ethoxy and butan-2-yl groups

Properties

CAS No.

92933-29-4

Molecular Formula

C13H29N2OP

Molecular Weight

260.36 g/mol

IUPAC Name

1,3-di(butan-2-yl)-2-ethoxy-1,3,2-diazaphosphinane

InChI

InChI=1S/C13H29N2OP/c1-6-12(4)14-10-9-11-15(13(5)7-2)17(14)16-8-3/h12-13H,6-11H2,1-5H3

InChI Key

BDVLUERCGKETBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCN(P1OCC)C(C)CC

Origin of Product

United States

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